molecular formula C15H17F2N3O B7449737 3-[Difluoro(phenoxy)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine

3-[Difluoro(phenoxy)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine

Cat. No. B7449737
M. Wt: 293.31 g/mol
InChI Key: HHYLMWVYEPWUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Difluoro(phenoxy)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[Difluoro(phenoxy)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine is not fully understood. However, it has been suggested that it acts as a potent inhibitor of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and NMDA receptors.
Biochemical and Physiological Effects:
3-[Difluoro(phenoxy)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine has been found to exhibit significant biochemical and physiological effects. It has been shown to modulate various neurotransmitter systems, including acetylcholine, dopamine, and serotonin. It has also been found to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[Difluoro(phenoxy)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine in lab experiments is its high potency and selectivity. However, one of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-[Difluoro(phenoxy)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine. These include further studies on its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved properties. Additionally, more research is needed to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 3-[Difluoro(phenoxy)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine is a promising compound with significant potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its properties for various applications.

Synthesis Methods

The synthesis of 3-[Difluoro(phenoxy)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine involves a multistep process, which includes the reaction of 1,2,4-triazole-3-carboxaldehyde with difluoromethyl phenol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3-[Difluoro(phenoxy)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-[difluoro(phenoxy)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O/c16-15(17,21-12-8-4-3-5-9-12)14-19-18-13-10-6-1-2-7-11-20(13)14/h3-5,8-9H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYLMWVYEPWUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN2C(=NN=C2C(OC3=CC=CC=C3)(F)F)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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